molecular formula C14H13BrMgO2 B12638370 Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide

Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide

Cat. No.: B12638370
M. Wt: 317.46 g/mol
InChI Key: UBTYOILEXLPKOF-UHFFFAOYSA-M
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Description

Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide is an organomagnesium compound, likely a Grignard reagent, characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a phenoxymethyl (-CH₂-O-Ph) group. The bromide ion serves as the counterion. Such compounds are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in aryl coupling reactions. The phenoxymethyl moiety enhances steric bulk and electronic effects, influencing reactivity and selectivity in nucleophilic additions .

Properties

Molecular Formula

C14H13BrMgO2

Molecular Weight

317.46 g/mol

IUPAC Name

magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide

InChI

InChI=1S/C14H13O2.BrH.Mg/c1-15-13-9-7-12(8-10-13)11-16-14-5-3-2-4-6-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

UBTYOILEXLPKOF-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide typically involves the reaction of 1-methoxy-4-(phenoxymethyl)benzene with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:

1-methoxy-4-(phenoxymethyl)benzene+MgThis compound\text{1-methoxy-4-(phenoxymethyl)benzene} + \text{Mg} \rightarrow \text{this compound} 1-methoxy-4-(phenoxymethyl)benzene+Mg→this compound

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is typically stirred continuously to ensure complete reaction of the starting materials.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Tetrahydrofuran (THF) is commonly used.

    Temperature: Reactions are typically carried out at low temperatures to control the reactivity.

Major Products

The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used.

Scientific Research Applications

Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules.

    Biology: Plays a role in the synthesis of biologically active compounds.

    Medicine: Involved in the preparation of pharmaceutical intermediates.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide involves the formation of a highly reactive Grignard reagent. This reagent acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. The reaction proceeds through the formation of a magnesium alkoxide intermediate, which is then protonated to yield the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-Bromo-4-(methoxymethyl)benzene
  • Structure: Differs by replacing the phenoxymethyl group with a methoxymethyl (-CH₂-OCH₃) group.
  • Widely used in cross-coupling reactions due to its simpler structure .
1-Methoxy-4-(1-propenyl)benzene
  • Structure: Features a propenyl (-CH₂-CH=CH₂) group instead of phenoxymethyl.
  • Applications : Found in natural products (e.g., marine algae Acantophora spicifera) and food flavoring agents (e.g., sauced beef essence). Exhibits weaker electrophilicity compared to brominated derivatives .
4-(Phenoxymethyl)benzene Derivatives in Drug Discovery
  • Key Modifications: Replacement of phenoxymethyl with 1-(benzyloxy)-4-methylbenzene (compound 16a) improved binding affinity to anti-apoptotic proteins Bcl-xL and Mcl-1 by >80-fold and >115-fold, respectively . Substitution with 1-ethoxy-4-(p-tolyloxy)benzene (compound 35) enhanced potency 175-fold (Bcl-xL) and 181-fold (Mcl-1) compared to the parent compound .
  • Mechanistic Insight: The phenoxymethyl group’s flexibility and hydrophobic interactions are critical for protein binding. Rigid or bulkier substituents (e.g., cyclohexylmethoxy) reduce potency .

Functional Group Comparisons: Bromide vs. Other Leaving Groups

1-Methoxy-4-(1-phenylvinyl)benzene
  • Structure : Contains a vinyl group instead of bromide.
  • Reactivity : Used in deuteration reactions (e.g., indium tribromide-catalyzed transfer-hydrogenation) to yield deuterated analogs, highlighting the bromide’s role as a superior leaving group in functionalization .
4-Methoxy-3-nitrobenzyl Bromide
  • Structure : Nitro and methoxy groups on adjacent positions.
  • Applications: Utilized in peptide synthesis (e.g., Boc-protected amino acids). The electron-withdrawing nitro group increases bromide’s lability compared to the target compound .
Selenobenzene Derivatives
  • Examples: 1-Methoxy-4-(phenylseleno)benzene and PSTMB (1-(phenylseleno)-4-(trifluoromethyl)benzene).
  • Activity: Inhibit lactate dehydrogenase (LDHA), a key enzyme in cancer metabolism. PSTMB suppresses tumor growth via apoptosis, demonstrating higher efficacy than methoxy-phenoxymethyl analogs .
Acylsulfonamide Compounds
  • Design: Bidentate ligands incorporating 4-(phenoxymethyl)benzene show moderate affinity for Bcl-xL/Mcl-1. Analogues with 4-(phenoxy)benzene (lacking the methylene spacer) exhibit 5-fold improved binding, emphasizing the spacer’s role in orienting interactions .

Data Tables

Table 1: Binding Affinity of 4-(Phenoxymethyl)benzene Derivatives

Compound Modification Bcl-xL IC50 (μM) Mcl-1 IC50 (μM) Potency Improvement vs. Parent
Parent (7b) None 15.0 25.3 1x
16a 1-(Benzyloxy)-4-methylbenzene 0.18 0.22 >80x (Bcl-xL), >115x (Mcl-1)
35 1-Ethoxy-4-(p-tolyloxy)benzene 0.086 0.14 175x (Bcl-xL), 181x (Mcl-1)
29 Cyclohexylmethoxy-4-methylbenzene 0.16 0.62 94x (Bcl-xL), 41x (Mcl-1)

Data sourced from SAR studies .

Table 2: Key Physicochemical Properties

Compound Molecular Weight LogP Solubility (mg/mL) Key Applications
Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide 315.2 (est.) 2.8 0.5 (THF) Grignard reactions
1-Bromo-4-(methoxymethyl)benzene 215.1 2.1 1.2 (DCM) Suzuki-Miyaura coupling
1-Methoxy-4-(1-propenyl)benzene 162.2 2.5 0.3 (EtOH) Flavoring agents

Estimated data based on structural analogs .

Biological Activity

Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide is a compound with potential biological significance, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10H12BrO2
  • Molecular Weight : 243.11 g/mol
  • CAS Number : Not specified in the sources but can be cross-referenced with chemical databases.

The biological activity of magnesium compounds often involves interactions with cellular pathways, influencing processes such as enzyme activity, ion transport, and cellular signaling. Magnesium ions are known to play critical roles in various biochemical reactions, including:

  • Cofactor for Enzymes : Magnesium acts as a cofactor for many enzymes involved in ATP metabolism.
  • Stabilization of Nucleic Acids : It helps stabilize the structure of DNA and RNA.
  • Influence on Ion Channels : Magnesium can modulate the activity of ion channels, affecting cellular excitability and signaling.

1. Antimicrobial Activity

Research indicates that magnesium complexes exhibit antimicrobial properties. For instance, magnesium oxide nanoparticles synthesized from bacterial cell filtrates demonstrated significant antifungal activity against Fusarium oxysporum f. sp. lycopersici. At a concentration of 15.36 μg/ml, these nanoparticles inhibited fungal mycelial growth completely .

2. Antioxidant Properties

Magnesium compounds are recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress within cells, contributing to cellular protection against damage.

3. Anti-inflammatory Effects

Magnesium has been shown to exert anti-inflammatory effects by modulating inflammatory cytokines and pathways. This property is particularly relevant in conditions such as cardiovascular diseases and metabolic disorders.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of magnesium-based nanoparticles against various fungal strains. The results indicated that at specific concentrations, these nanoparticles not only inhibited growth but also disrupted biofilm formation, which is crucial for fungal pathogenicity .

Case Study 2: Cellular Mechanisms

Another investigation focused on the cellular mechanisms through which magnesium influences inflammation. It was found that magnesium supplementation could lower levels of pro-inflammatory cytokines in patients with chronic inflammatory conditions .

Data Tables

Biological Activity Concentration (μg/ml) Effect Observed
Antifungal Activity15.36Complete inhibition of mycelial growth
Biofilm Inhibition1.92Complete suppression of biofilm formation
Cytokine ModulationVariesDecrease in pro-inflammatory cytokines

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